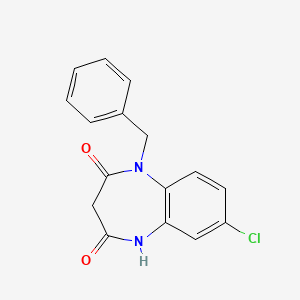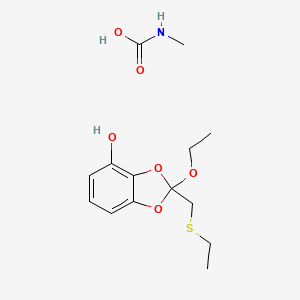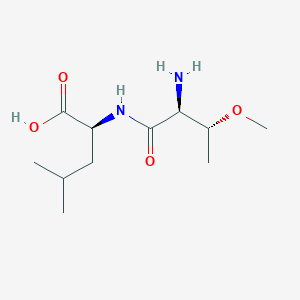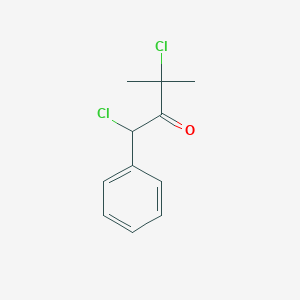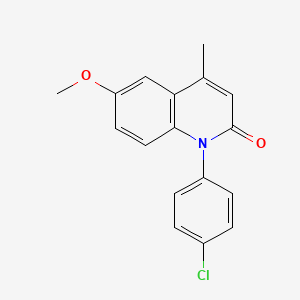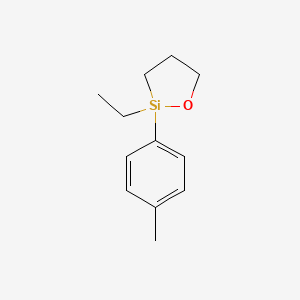
2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane is an organosilicon compound that features a unique oxasilolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane typically involves the reaction of 4-methylphenylmagnesium bromide with ethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the oxasilolane ring to a silane derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silane derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a component in biomedical devices.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane involves its interaction with various molecular targets. The oxasilolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules or catalyze specific reactions. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-phenyl-1,2-oxasilolane
- 2-Methyl-2-(4-methylphenyl)-1,2-oxasilolane
- 2-Ethyl-2-(4-chlorophenyl)-1,2-oxasilolane
Uniqueness
2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
61209-31-2 |
|---|---|
Molecular Formula |
C12H18OSi |
Molecular Weight |
206.36 g/mol |
IUPAC Name |
2-ethyl-2-(4-methylphenyl)oxasilolane |
InChI |
InChI=1S/C12H18OSi/c1-3-14(10-4-9-13-14)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
TYXVYTMYCNVGJM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si]1(CCCO1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)
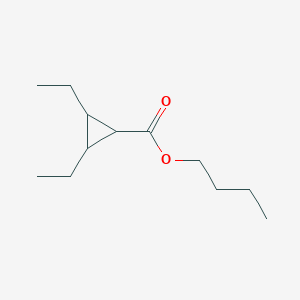
![(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14585537.png)
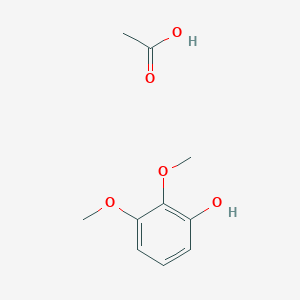
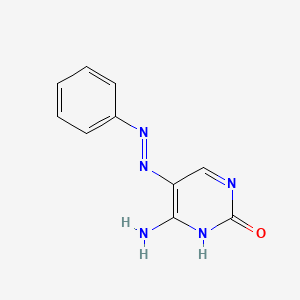
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)

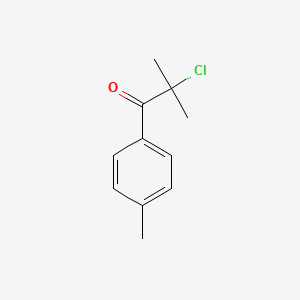
![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
